molecular formula C18H17N3O3S B14983277 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B14983277
M. Wt: 355.4 g/mol
InChI Key: BFLGEUWPWPLXQQ-UHFFFAOYSA-N
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Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)19-16(22)11-25-18-21-20-17(24-18)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

BFLGEUWPWPLXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-methoxybenzohydrazide. The next step involves the cyclization of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is reacted with 4-methylphenylacetyl chloride to yield the target compound .

Chemical Reactions Analysis

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different functional groups can lead to variations in solubility, stability, and reactivity, making each compound unique in its applications .

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